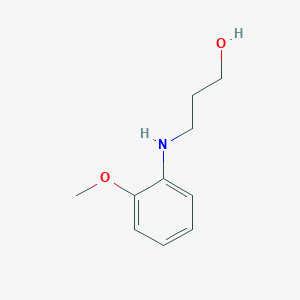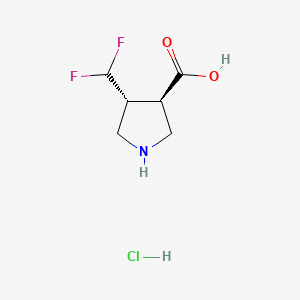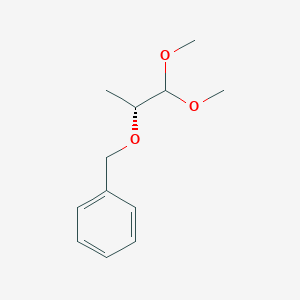
(R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a (1,1-dimethoxypropan-2-yl)oxy)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with ®-1,1-dimethoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or toluene.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Scientific Research Applications
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simple benzene derivative with a hydroxymethyl group.
Benzaldehyde: An aromatic aldehyde with a formyl group.
Toluene: A methyl-substituted benzene.
Uniqueness
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is unique due to its specific (1,1-dimethoxypropan-2-yl)oxy)methyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
[(2R)-1,1-dimethoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-10(12(13-2)14-3)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-/m1/s1 |
InChI Key |
OOZXUVRCXFMHPR-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(OC)OC)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(OC)OC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


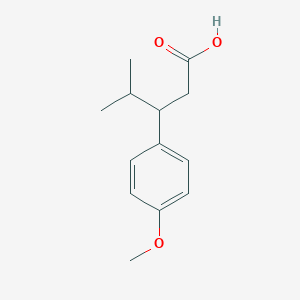
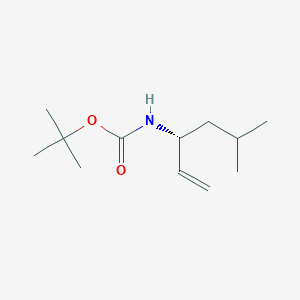
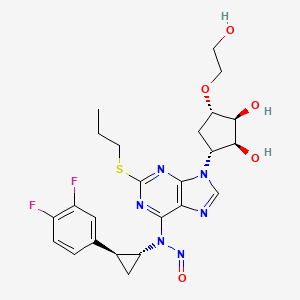
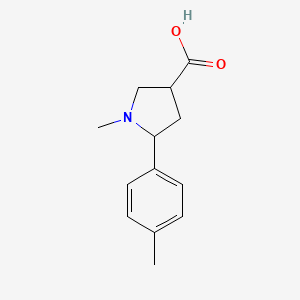
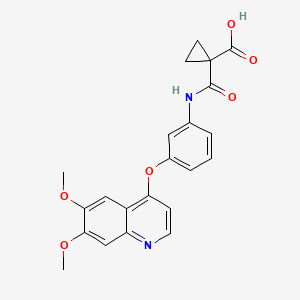
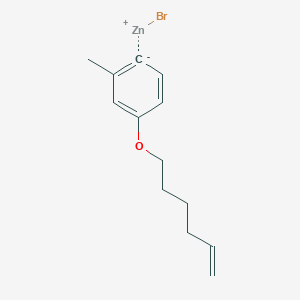
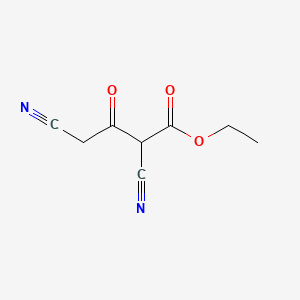
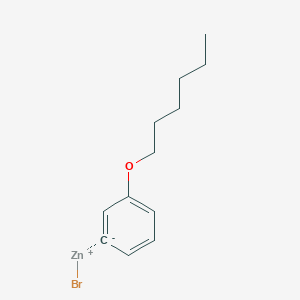
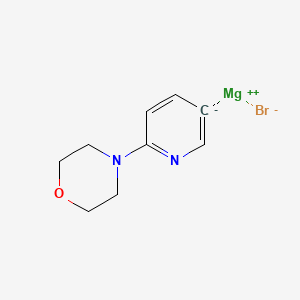
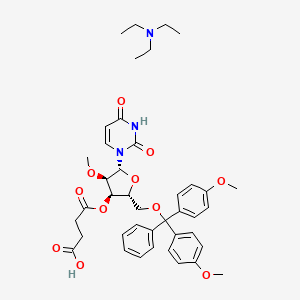
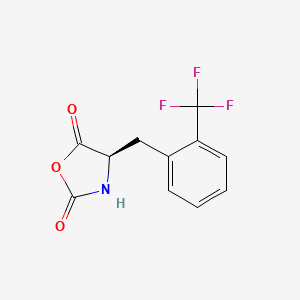
![6-Bromo-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B14888383.png)
